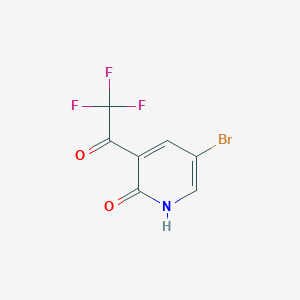
Poly(methylhydrosiloxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(methylhydrosiloxane) (PMHS) is a polymer with the general structure [−CH3(H)Si−O−]. It is used in organic chemistry as a mild and stable reducing agent, easily transferring hydrides to metal centers and a number of other reducible functional groups . It is a non-toxic, environmentally friendly, inexpensive, and easy-to-handle reductant .
Synthesis Analysis
PMHS is prepared by the hydrolysis of monomethyldichlorosilane. The reaction is as follows: n MeSiHCl2 + n H2O → [MeSiHO]n + 2n HCl . A variety of related materials are available, including the tetramer, copolymers of dimethylsiloxane and methylhydrosiloxane, and trimethylsilyl terminated materials . New liquid branched poly(methylhydrosiloxanes) containing quadruple branching units SiO4/2 were prepared by a hydrolytic polycondensation method of appropriate organic chlorosilanes and tetraethyl orthosilicate (TEOS), in diethyl ether medium at temperature below 0 °C .
Molecular Structure Analysis
The general structure of PMHS is [−CH3(H)Si−O−]. It is a polymer with inorganic backbone, composed of alternatively bound silicon and oxygen atoms. Hydrogen atoms and methyl groups are the main substituents of silicon atoms in PMHS .
Chemical Reactions Analysis
PMHS is used in organic chemistry as a reducing agent. It can transfer its hydride to a variety of metal catalysts (including Sn, Ti, Zn, Cu, and Pd) which can then participate in a wide range of reductions . It is also used for in situ conversion of tributyltin oxide to tributyltin hydride .
Physical And Chemical Properties Analysis
PMHS is a colorless liquid with a density of 1.006 g/mL at 25 °C . Its viscosity is 15-40 mPa.s at 20 °C . The molecular weight of PMHS varies .
Aplicaciones Científicas De Investigación
1. Waste Conversion and Sustainability
PMHS is utilized as a low-toxic, air and moisture-stable reducing agent in chemistry. However, this process generates significant silicone waste. Research by Döhlert and Enthaler (2016) explores the conversion of this waste into useful commodities, such as methyltrifluorosilane and difluoromethylsilane, which are valuable for the silicone industry. This approach demonstrates resource conservation in the reduction process (Döhlert & Enthaler, 2016).
2. Organocatalysis
PMHS-supported organic catalysts have been developed for chemical reactions like the Diels-Alder reaction, exhibiting comparable yields and enantiomeric excesses to non-supported catalysts. Notably, these catalysts are recyclable without loss of enantioselectivity, as demonstrated by Guizzetti, Benaglia, and Siegel (2012) (Guizzetti, Benaglia, & Siegel, 2012).
3. Chemical Synthesis
In the field of chemical synthesis, PMHS serves as an inexpensive and green reducing agent. For instance, Hamstra et al. (2017) utilized PMHS in an organophosphorus-catalyzed amidation reaction, enabling the synthesis of a wide range of secondary and tertiary amides (Hamstra et al., 2017).
4. Material Modification and Synthesis
PMHS is also instrumental in material science, particularly in the modification and synthesis of polysiloxanes. Satyanarayana and Alper (1995) explored the rhodium-catalyzed modification of PMHS into a highly cross-linked and thermally stable polysiloxane (Satyanarayana & Alper, 1995).
5. Polysiloxane Network Properties
Wójcik-Bania et al. (2017) studied the physicochemical properties of PMHS networks and their transformation into silicon oxycarbide ceramics, emphasizing the effect of reactive group ratios on cross-linking densities and thermal decomposition (Wójcik-Bania et al., 2017).
6. Polymer Functionalization
Functionalization of PMHS to produce novel materials with specific properties is another key application area. For example, Yang and Wnek (1992) synthesized polysiloxanes with pendant silyl ketene acetals, demonstrating their potential in creating materials with high dielectric constants (Yang & Wnek, 1992).
Mecanismo De Acción
Target of Action
Poly(methylhydrosiloxane) (PMHS) is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a variety of other reducible functional groups . The primary targets of PMHS are metal catalysts, including Sn, Ti, Zn, Cu, and Pd . These metal catalysts then participate in a wide range of reductions .
Mode of Action
PMHS interacts with its targets by transferring its hydride to metal centers and other reducible functional groups . This transfer of hydride allows the metal catalysts to participate in various reduction reactions . For example, PMHS can be used for the reduction of esters to alcohols, as well as the reduction of aldehydes and ketones . It can also be used for the reduction of phosphine oxides to phosphine .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve reduction reactions. PMHS serves as a reducing agent, facilitating the reduction of various functional groups . For instance, it can catalyze the reduction of esters to alcohols and aldehydes and ketones to their corresponding alcohols . These reactions are crucial in organic synthesis, enabling the transformation of functional groups and the synthesis of new compounds .
Pharmacokinetics
Result of Action
The result of PMHS’s action is the successful reduction of various functional groups. This includes the reduction of esters to alcohols, aldehydes and ketones to alcohols, and phosphine oxides to phosphines . These reductions enable the synthesis of new compounds and the transformation of functional groups, which are crucial in organic synthesis .
Action Environment
Direcciones Futuras
PMHS is an important class of functional silicones. Its applications in the technology of silicones, modifications of different polymers, and in materials science are being explored . It is also being used in new synthetic methodologies, such as the catalytic, base-free Wittig reaction . The development of new liquid branched poly(methylhydrosiloxanes) containing quadruple branching units SiO4/2 is another area of ongoing research .
Análisis Bioquímico
Biochemical Properties
Poly(methylhydrosiloxane) is known for its role in biochemical reactions, particularly as a reducing agent. It can transfer hydrides to metal centers and other reducible functional groups
Molecular Mechanism
Poly(methylhydrosiloxane) exerts its effects at the molecular level primarily through its role as a reducing agent. It transfers hydrides to metal centers and other reducible functional groups
Temporal Effects in Laboratory Settings
Poly(methylhydrosiloxane) is known for its stability, which makes it a valuable tool in organic chemistry
Propiedades
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBJTAMLRIPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H29O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)
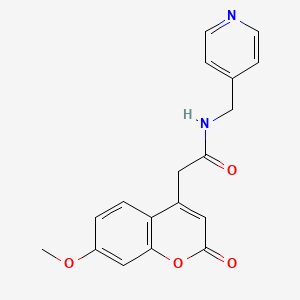
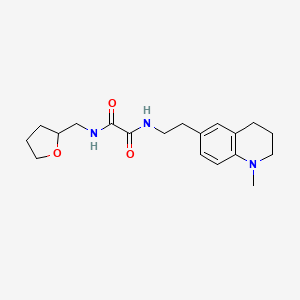
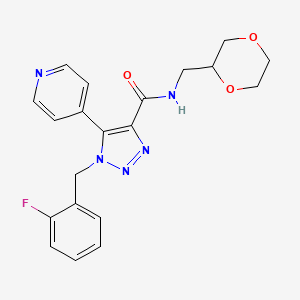
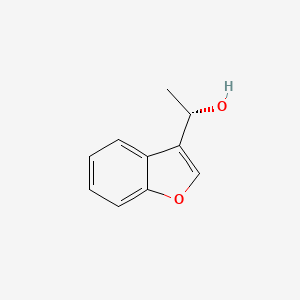

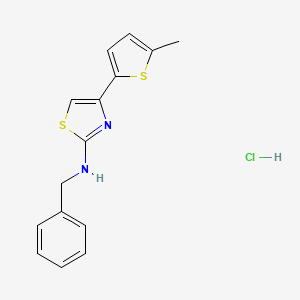
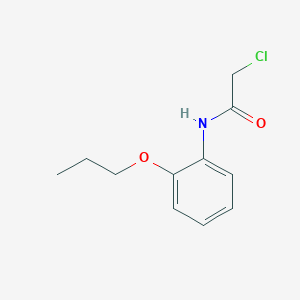
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)
